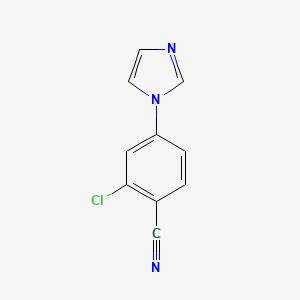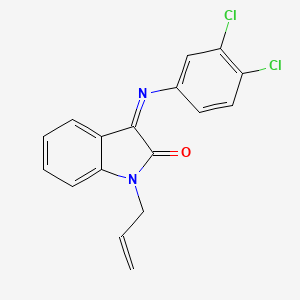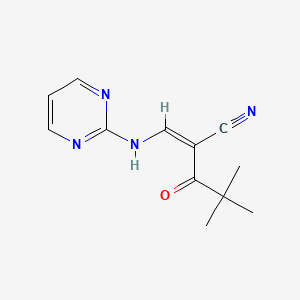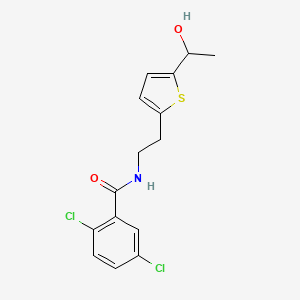
(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H27N5O4S and its molecular weight is 433.53. The purity is usually 95%.
BenchChem offers high-quality (1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidin-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
The compound has been synthesized and characterized by spectroscopy, with its structure further determined by single crystal X-ray diffraction . The use of Density Functional Theory (DFT) calculations, specifically the B3LYP method with a 6-311+G(2d,p) basis set, allows for the optimization of the molecule’s structure . This application is crucial for understanding the compound’s potential interactions and stability in various environments.
Bromodomain Inhibition for Cancer Therapy
Isoxazole derivatives, including those related to the compound , have shown potential as bromodomain inhibitors . These inhibitors can play a significant role in cancer therapy, as they interfere with the reading process of epigenetic marks, which is essential for the proliferation of cancer cells. The compound’s ability to act as an acetyl-lysine-mimetic ligand makes it a candidate for further research in targeted cancer treatments .
Anti-Breast Cancer Activity
Derivatives of the compound have been designed and synthesized to evaluate their inhibitory activities against BRD4, a protein that plays a role in breast cancer progression . One derivative, DDT26, exhibited potent inhibitory effects and demonstrated significant anti-proliferative activity against triple-negative breast cancer (TNBC) cell lines and MCF-7 cells . This suggests the compound’s potential as a lead for developing anti-breast cancer agents.
Modulation of Gene Expression
The compound has been observed to modulate the expression of genes such as c-MYC and γ-H2AX . This modulation is associated with the induction of DNA damage, inhibition of cell migration and colony formation, and arrest of the cell cycle at the G1 phase in breast cancer cells . These effects are critical for controlling the growth and spread of cancerous cells.
PARP1 Inhibition
The phthalazinone moiety of the compound’s derivative DDT26 has shown a moderate inhibitory effect on PARP1, an enzyme involved in DNA repair . By inhibiting PARP1, the compound could enhance the effectiveness of existing cancer treatments that induce DNA damage, as cancer cells would struggle to repair themselves.
Drug Resistance and Alternative Therapeutics
The compound’s derivatives offer a new avenue for the development of novel therapeutic agents that could serve as alternatives to traditional chemotherapy . With drug resistance being a common issue in cancer treatment, the compound provides a promising base for creating drugs with different mechanisms of action, potentially leading to better outcomes for patients with advanced, systemic recurrence, or metastasis .
特性
IUPAC Name |
[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4S/c1-15-19(16(2)29-22-15)30(27,28)25-9-6-17(7-10-25)20(26)24-13-11-23(12-14-24)18-5-3-4-8-21-18/h3-5,8,17H,6-7,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFVEADNFZQLBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2866600.png)
![(Z)-3-allyl-5-((9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2866601.png)
![N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2866602.png)
![2-[[1-(3-Chloropyridin-4-yl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2866604.png)

![5-Aminobenzo[D]thiazole-2-thiol](/img/structure/B2866606.png)
![4-Bromo-2-(difluoromethyl)thieno[2,3-c]pyridine](/img/structure/B2866607.png)
![[(1R)-1-[(1R,2R,10R,11S,12S)-5-[(1R,2R,10R,11S,12S)-11-[(1R)-1-acetyloxyethyl]-2,4,12-trihydroxy-12-methyl-9,14-dioxo-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-5-yl]-2,4,12-trihydroxy-12-methyl-9,14-dioxo-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-11-yl]ethyl] acetate](/img/structure/B2866611.png)
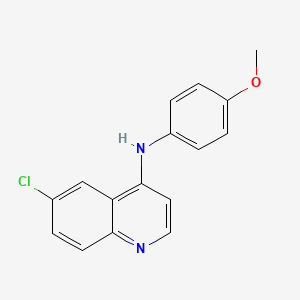
![3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid](/img/structure/B2866615.png)
